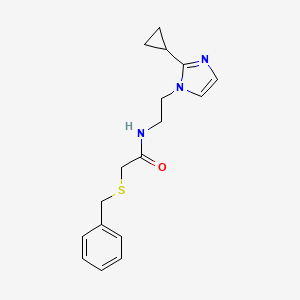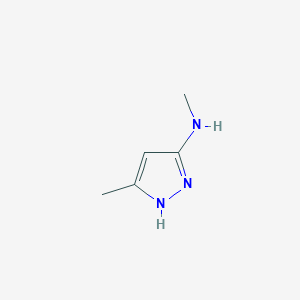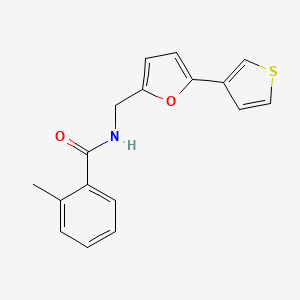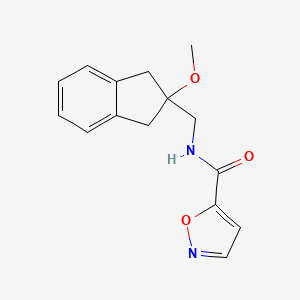![molecular formula C26H25N3O4S B2796103 N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide CAS No. 923488-67-9](/img/structure/B2796103.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of benzoxazole as an intermediate . For example, a synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed. Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines were proved as key intermediates in their synthesis .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include the formation of an imidazole ring from two methanimine derivatives. This likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Wissenschaftliche Forschungsanwendungen
Peroxisome Proliferator-Activated Receptor Gamma (PPARgamma) Agonists
Compounds with structural similarities to N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide have been studied for their role as PPARgamma agonists, showing potential in the treatment of type 2 diabetes. For instance, modifications in the N-2-benzoylphenyl moiety of certain compounds have led to the development of analogues with significant activity in cell-based assays of PPARgamma activity, indicating a potential for therapeutic applications in metabolic disorders (Cobb et al., 1998).
Diuretic Activity
Benzothiazole derivatives, another structurally related group, have been synthesized and evaluated for their diuretic activity. Research in this area has identified specific compounds demonstrating promising diuretic effects, hinting at potential applications in managing conditions requiring diuretic intervention (Yar & Ansari, 2009).
Anticancer Activity
The synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives has explored their application in treating cancer, with some compounds exhibiting cytotoxic effects on specific breast cancer cell lines. This research suggests a possible avenue for the development of new anticancer agents, highlighting the importance of structural modifications to enhance therapeutic potential (Kelly et al., 2007).
Anti-Acetylcholinesterase Activity
Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has revealed significant anti-acetylcholinesterase activity, particularly when the benzamide is substituted with bulky groups. This activity is crucial for developing treatments for conditions like Alzheimer's disease, where acetylcholinesterase inhibitors can play a therapeutic role (Sugimoto et al., 1990).
Antiallergy Agents
The synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives has led to the discovery of potent, orally active antiallergy agents. These compounds have demonstrated significant inhibition of allergic reactions in preclinical models, offering insights into new treatments for allergic conditions (Hargrave et al., 1983).
Zukünftige Richtungen
The future directions for research into this compound and similar compounds could involve further exploration of their biological activities and potential uses in medicinal chemistry. Given the wide range of activities exhibited by benzoxazole derivatives, there may be potential for the development of new drugs or therapies .
Wirkmechanismus
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of pharmacological activities . They have been reported to show antimicrobial, antifungal, and anticancer activities .
Mode of Action
Benzoxazole derivatives have been reported to interact with various biological targets, leading to their antimicrobial, antifungal, and anticancer activities
Biochemical Pathways
Benzoxazole derivatives have been known to interact with various biochemical pathways, leading to their diverse pharmacological effects
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-18-6-12-22(13-7-18)34(31,32)29-16-14-19(15-17-29)25(30)27-21-10-8-20(9-11-21)26-28-23-4-2-3-5-24(23)33-26/h2-13,19H,14-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURPHGKYNXVTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2796023.png)
![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2796024.png)



![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2796030.png)

![N-cyclohexyl-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2796032.png)



![5-ethyl-N-(4-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2796042.png)
